![molecular formula C10H15N3O B2367215 1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol CAS No. 2210047-36-0](/img/structure/B2367215.png)
1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol
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Overview
Description
Azetidin-3-ol, a compound with a similar structure, is a solid substance with a molecular weight of 73.09 . It’s stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of azetidine derivatives often involves the reduction of azetidin-2-ones . For example, a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines involves the reduction of C-3 functionalized azetidin-2-ones with sodium borohydride .Molecular Structure Analysis
The InChI code for Azetidin-3-ol is 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
In general, azetidine derivatives can undergo various chemical reactions. For instance, 1-cyclohexyl-2-phenylazetidin-3-ol can be oxidized under certain conditions .Physical And Chemical Properties Analysis
Azetidin-3-ol is a solid substance with a molecular weight of 73.09 . It’s stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Chlorogenic Acid: Biological and Pharmacological Effects
Chlorogenic Acid (CGA) demonstrates a range of biological and pharmacological effects, including antioxidant activity, hepatoprotective, cardioprotective, and anti-inflammatory properties. Its influence on lipid metabolism and glucose regulation suggests potential applications in treating metabolic disorders such as diabetes and obesity (Naveed et al., 2018).
Pyranopyrimidine Core in Medicinal Chemistry
The pyranopyrimidine core, related to the pyrimidine structure in "1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol," is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent investigations have focused on the synthesis of pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts, highlighting its significance in developing lead molecules for therapeutic purposes (Parmar et al., 2023).
Olfactomedin-like 3 and Tumorigenesis
Olfactomedin-like 3 (OLFML3) is a gene with notable functions in embryonic development and tumorigenesis, suggesting a link to various human diseases. The regulation mechanism and the role of OLFML3 in disease pathogenesis, including its involvement in tumor invasion and metastasis, underline the importance of further research in this area (Jin & Li, 2019).
β-Amino Acid Derivatives in Drug Research
Cyclic β-amino acids have generated significant interest in drug research due to their biological relevance. Various metathesis reactions have been utilized for their synthesis and further functionalization, indicating potential applications in the development of new therapeutic agents (Kiss et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)10-11-4-3-9(12-10)13-5-8(14)6-13/h3-4,7-8,14H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKSFVWLTBFCSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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